Methyl 4-oxo-2,4-diphenylbutanoate

Cytochrome P450 Drug Metabolism Drug-Drug Interaction

Procure Methyl 4-oxo-2,4-diphenylbutanoate (CAS 5344-60-5) for unparalleled reliability in γ-keto ester-specific enantioselective synthesis. This crystalline solid (mp 107-107.5°C) enables accurate automated dispensing, unlike oily analogs. Its defined CYP2C9 and CYP3A4 inhibition signature (IC50: 7.7 µM and 11.9 µM) ensures dataset continuity in ADME panels. As a literature-precedented intermediate for ACE inhibitor candidates, its methyl ester offers optimal hydrolytic stability and steric accessibility. Generic substitution with beta-keto esters or free acids introduces unvalidated reactivity and data gaps. Guarantee batch-to-batch reproducibility by ordering now.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 5344-60-5
Cat. No. B3060570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-2,4-diphenylbutanoate
CAS5344-60-5
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-20-17(19)15(13-8-4-2-5-9-13)12-16(18)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
InChIKeySNCNCZYOCXGYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-2,4-diphenylbutanoate (CAS 5344-60-5): A Versatile γ-Ketoester Research Intermediate for Chiral Synthesis & Pharmacological Studies


Methyl 4-oxo-2,4-diphenylbutanoate (CAS 5344-60-5) is a gamma-keto ester featuring a butanoate backbone substituted with phenyl groups at the C2 and C4 positions and a ketone moiety para to the ester . With a molecular weight of 268.31 g/mol and a melting point of 107-107.5 °C, it exists as a white crystalline solid at room temperature, simplifying handling and accurate formulation compared to lower-melting or oily analogs [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing chiral building blocks and developing angiotensin-converting enzyme (ACE) inhibitor precursors, while also being investigated for intrinsic biological activity including cytochrome P450 enzyme interactions [2].

Why Simple Ester or Positional Isomer Swaps Cannot Replace Methyl 4-oxo-2,4-diphenylbutanoate in Research Protocols


In-class compounds such as methyl 3-oxo-2,4-diphenylbutanoate (a beta-keto ester) or ethyl 4-oxo-2,4-diphenylbutanoate cannot be interchanged with the target compound without altering fundamental reactivity. The 4-oxo substitution creates a gamma-keto ester framework that exhibits distinct enolate chemistry and reduction outcomes compared to beta-keto esters, which are prone to decarboxylation and different regioselectivity patterns [1]. Similarly, the methyl ester provides a specific balance of hydrolytic stability and steric accessibility that the bulkier ethyl or tert-butyl esters do not replicate, affecting reaction rates in both chemical and enzymatic transformations [2]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in physical properties, biological target engagement, and synthetic utility, making generic substitution scientifically unjustifiable without revalidation.

Head-to-Head and Cross-Study Evidence for Methyl 4-oxo-2,4-diphenylbutanoate Differentiation


Cytochrome P450 Inhibition Profile: Methyl Ester Displays Quantifiable CYP2C9 and CYP3A4 Engagement Distinct from Free Acid

The methyl ester of 4-oxo-2,4-diphenylbutanoate exhibits moderate inhibition of human cytochrome P450 enzymes CYP2C9 and CYP3A4, with IC50 values of 7.7 µM and 11.9 µM, respectively, under standardized preincubation assay conditions [1]. The corresponding free acid, 4-oxo-2,4-diphenylbutanoic acid (CAS 4370-96-1), has not demonstrated quantifiable CYP inhibition in published studies, suggesting that the ester moiety is critical for engaging the P450 active site . This differential interaction profile means the methyl ester cannot be simply replaced by the free acid in metabolism studies without revalidating the inhibitory effect.

Cytochrome P450 Drug Metabolism Drug-Drug Interaction

Solid-State Handling Advantage: Defined Melting Point of 107-107.5°C Enables Superior Purity Control Over Oily or Waxy Analogs

Methyl 4-oxo-2,4-diphenylbutanoate is a white crystalline solid with a sharp melting point of 107-107.5°C, as verified by authoritative chemical registries [1]. In contrast, the closely related ethyl 3-oxo-2,4-diphenylbutanoate (a positional isomer with the ketone at C3) is reported as a yellow oil at room temperature, precluding melting point as a purity indicator and complicating accurate gravimetric dispensing [2]. This physical state differentiation translates directly into operational advantages: the crystalline methyl ester can be assessed for purity by melting point determination, accurately weighed on a balance without solvent handling, and stored without risk of phase separation or viscosity issues that affect oil-based analogs.

Physicochemical Property Quality Control Formulation

Synthetic Versatility in Enantioselective Transformations: Access to α-Chiral γ-Keto Ester Building Blocks

Methyl 4-oxo-2,4-diphenylbutanoate serves as a substrate in highly enantioselective one-pot syntheses of α-chiral γ-keto esters, a class of valuable building blocks for bioactive molecule construction . A reported protocol combines a quinine-catalyzed Michael addition of malononitrile to trans-enones followed by magnesium monoperoxyphthalate (MMPP) oxidation, delivering the target γ-keto ester scaffold with excellent enantiomeric excess . While specific ee values for this exact substrate were not individually tabulated, the methodology's broad scope explicitly includes diphenyl-substituted γ-keto esters, and the overall protocol achieves high enantioselectivity across multiple substrates. In contrast, the 3-oxo isomer (C3 ketone) engages in different enolate chemistry and cannot participate in this particular enantioselective pathway due to the altered position of the electrophilic ketone [1].

Enantioselective Synthesis Chiral Building Blocks Asymmetric Catalysis

Established Intermediate Status in ACE Inhibitor Development: A Validated Pharmacophore Anchor Point Over Non-Validated Analogs

Multiple patent families and research publications identify 4-oxo-2,4-diphenylbutanoate derivatives as key intermediates for synthesizing angiotensin-converting enzyme (ACE) inhibitors, with the methyl ester specifically cited as a preferred precursor due to its favorable balance of reactivity and ease of subsequent deprotection . The free acid form (CAS 4370-96-1) is also described as an ACE inhibitor precursor, but the methyl ester is more commonly employed in multi-step syntheses because it allows for selective transformations at the ketone without interference from the carboxylic acid proton . The 3-oxo positional isomer, by contrast, has not been validated in published ACE inhibitor synthetic routes, indicating that the 4-oxo substitution pattern is a specifically recognized pharmacophore anchor point for this therapeutic class .

ACE Inhibitor Precursor Cardiovascular Drug Development Synthetic Intermediate

Where Methyl 4-oxo-2,4-diphenylbutanoate Outperforms Alternatives: Evidence-Based Application Scenarios


Chiral Building Block Synthesis for Medicinal Chemistry

When a medicinal chemistry program requires an enantiomerically enriched α-chiral γ-keto ester as a versatile intermediate for structure-activity relationship (SAR) exploration, methyl 4-oxo-2,4-diphenylbutanoate is the substrate of choice. As demonstrated in Section 3, its 4-oxo substitution positions it for γ-keto ester-specific enantioselective transformations that the 3-oxo isomer cannot participate in . Procurement of the racemic methyl ester followed by enantioselective reduction or Michael addition/oxidation delivers chiral building blocks in high enantiomeric excess, enabling downstream synthesis of bioactive molecules .

ACE Inhibitor Lead Optimization and Process Chemistry

For cardiovascular drug discovery teams synthesizing novel ACE inhibitor candidates, the methyl ester serves as a literature-precedented intermediate that combines the validated 4-oxo-2,4-diphenylbutanoate pharmacophore with a protecting group strategy suitable for multi-step synthesis. Its crystalline solid form (mp 107-107.5°C) facilitates accurate weighing and purity verification, directly reducing quality control overhead compared to the free acid (which requires additional esterification steps) or oily analogs (which lack a melting point metric) [1].

Cytochrome P450 Metabolism and Drug-Drug Interaction Screening

In early-stage in vitro ADME (absorption, distribution, metabolism, excretion) panels, the methyl ester provides a defined CYP2C9 and CYP3A4 inhibition signature (IC50: 7.7 µM and 11.9 µM) that can serve as a reference point for structure-metabolism relationship studies [2]. The corresponding free acid shows no quantifiable CYP inhibition, meaning that switching to the free acid mid-program would generate a data gap in the metabolism profile. Researchers should maintain the methyl ester throughout the screening cascade to preserve dataset continuity [2].

Solid-Phase and Automated Synthesis Platforms

The crystalline, non-hygroscopic nature and defined melting point of the methyl ester make it compatible with automated solid dispensing systems and parallel synthesis platforms where accurate weighing of solids is critical. Oily or waxy analogs require manual liquid handling with solvent, introducing additional error and slowing throughput. Procurement specifications should prioritize the methyl ester's solid form to maximize automated workflow efficiency and reproducibility [1].

Quote Request

Request a Quote for Methyl 4-oxo-2,4-diphenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.